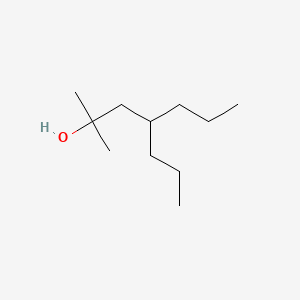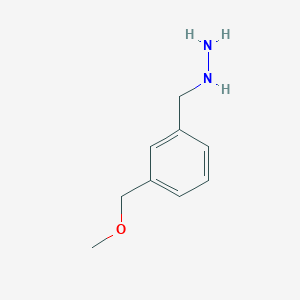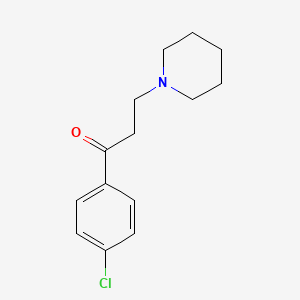![molecular formula C9H8ClNS B15323583 (7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
(7-Chlorobenzo[b]thiophen-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Chlorobenzo[b]thiophen-3-yl)methanamine is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science. The presence of a chlorine atom at the 7th position and a methanamine group at the 3rd position of the benzo[b]thiophene ring structure imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chlorobenzo[b]thiophen-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-2-mercaptobenzoic acid.
Cyclization: This compound undergoes cyclization to form 7-chlorobenzo[b]thiophene-3(2H)-one.
Reduction: The ketone group is then reduced to form 7-chlorobenzo[b]thiophene-3-methanol.
Amination: Finally, the methanol group is converted to a methanamine group through an amination reaction.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(7-Chlorobenzo[b]thiophen-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzo[b]thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(7-Chlorobenzo[b]thiophen-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can modulate various biological pathways.
Mecanismo De Acción
The mechanism of action of (7-Chlorobenzo[b]thiophen-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with receptor proteins, leading to altered cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene: The parent compound without the chlorine and methanamine groups.
7-Chlorobenzo[b]thiophene: Similar structure but lacks the methanamine group.
Benzo[b]thiophen-3-ylmethanamine: Lacks the chlorine atom at the 7th position.
Uniqueness
(7-Chlorobenzo[b]thiophen-3-yl)methanamine is unique due to the presence of both the chlorine atom and the methanamine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8ClNS |
|---|---|
Peso molecular |
197.69 g/mol |
Nombre IUPAC |
(7-chloro-1-benzothiophen-3-yl)methanamine |
InChI |
InChI=1S/C9H8ClNS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5H,4,11H2 |
Clave InChI |
SLGUMCQLGJLZPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)SC=C2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


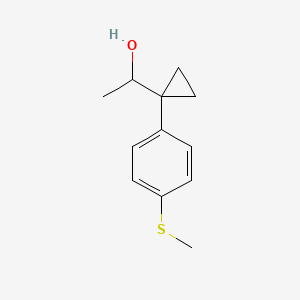

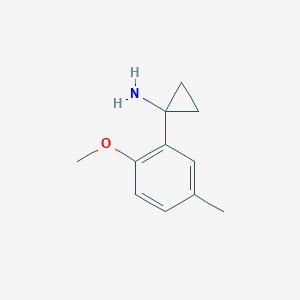
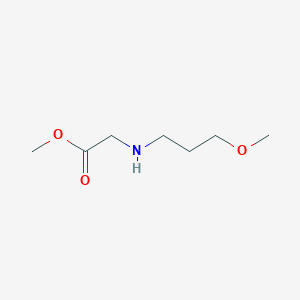
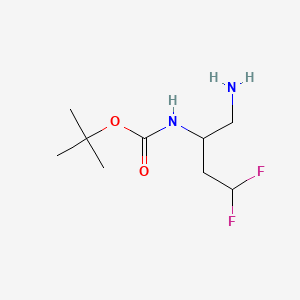
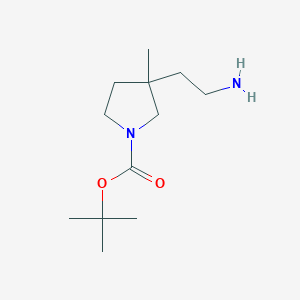

![(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
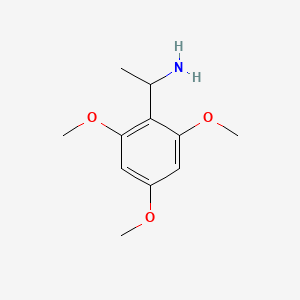
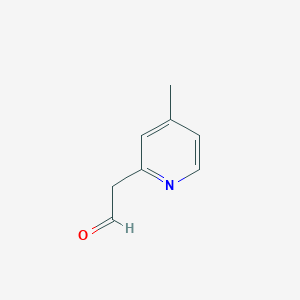
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
